molecular formula C18H19ClFN3O3S B2721637 N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-18-6

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2721637
CAS RN: 946248-18-6
M. Wt: 411.88
InChI Key: BGXLKDFNVJJNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the transport of salt and water across epithelial surfaces in the body. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be a potent inhibitor of CFTR function and has potential therapeutic applications for cystic fibrosis and other diseases.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide as effective neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests for clinical efficacy in treating conditions such as emesis and depression, highlighting their significance in the development of new therapeutic agents (Harrison et al., 2001).

Antimicrobial Activity

Another study focused on the synthesis and characterization of related compounds, demonstrating their potential in antimicrobial applications. These compounds have shown remarkable activity against bacteria such as tuberculosis (TB) and displayed superior anti-microbial activities, indicating their potential as effective agents in combating infectious diseases (Mamatha S.V et al., 2019).

Ionic Liquids and Quaternary Salts

Research on N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids has opened new avenues in materials science. These compounds exhibit remarkable thermal stability and could be utilized in various industrial applications, including as novel solvents or components in electronic devices (Kim et al., 2004).

Potassium Channel Openers

Further studies have synthesized compounds acting as KCNQ2 potassium channel openers, demonstrating significant oral activity in rat models of migraine. This suggests their potential application in the development of treatments for neurological disorders, particularly those involving cortical spreading depression (Wu et al., 2003).

Anticancer Agents

Compounds structurally related to this compound have been explored for their potential as anticancer agents. Specifically, derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. This research contributes to the ongoing search for more effective and targeted cancer therapies (Riadi et al., 2021).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O3S/c19-14-9-13(1-2-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXLKDFNVJJNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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